molecular formula C8H10N4O B13300597 7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13300597
M. Wt: 178.19 g/mol
InChI Key: FURYPLGFSQUOEO-UHFFFAOYSA-N
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Description

7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under solvent-free conditions . This reaction is carried out in supercritical carbon dioxide at 200 bar pressure, which facilitates the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific ethyl and methyl substitutions, which confer distinct biological activities and chemical properties compared to its analogs. These substitutions enhance its potency and selectivity as an enzyme inhibitor, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethyl-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)7(13)11-8-9-4-10-12(6)8/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

FURYPLGFSQUOEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=NC=NN12)C

Origin of Product

United States

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